2-[[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1H-pyridin-4-one
Description
2-[[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1H-pyridin-4-one is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and multiple methyl groups
Properties
IUPAC Name |
2-[[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-4-5-17(21-10-13)19(24)6-8-22(9-7-19)12-16-15(3)18(23)14(2)11-20-16/h4-5,10-11,24H,6-9,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQKQSKUXRVBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)CC3=C(C(=O)C(=CN3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1H-pyridin-4-one typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. These precursors are then subjected to a series of reactions, including alkylation, hydroxylation, and methylation, under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1H-pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1H-pyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- 2-(4-hydroxy-4-methylpiperidin-1-yl)methyl-3,5-dimethyl-1H-pyridin-4-one
- 2-(4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl)methyl-3,5-dimethyl-1H-pyridin-4-one .
Uniqueness
What sets 2-[[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1H-pyridin-4-one apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
